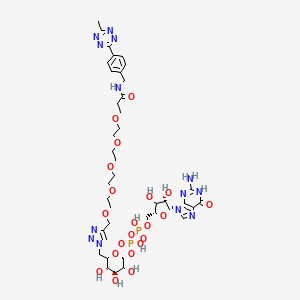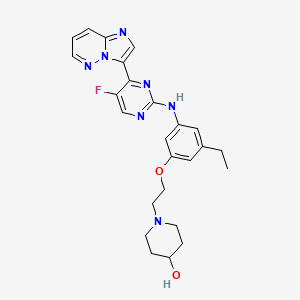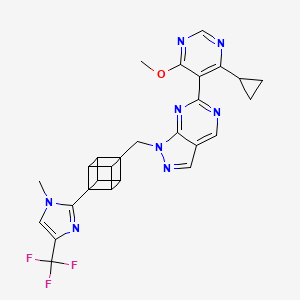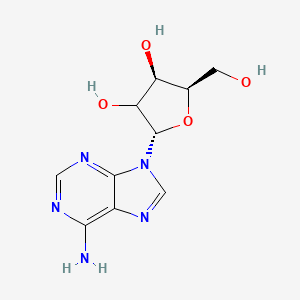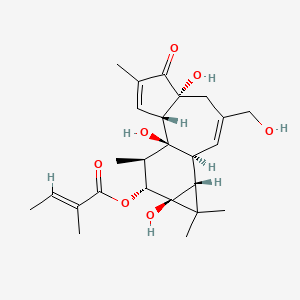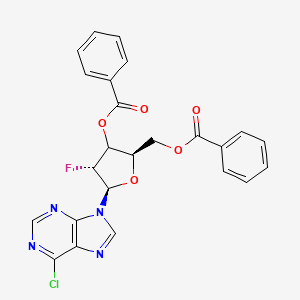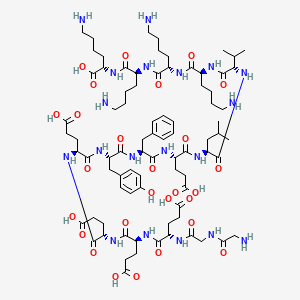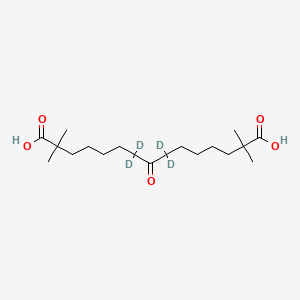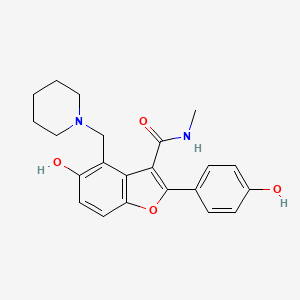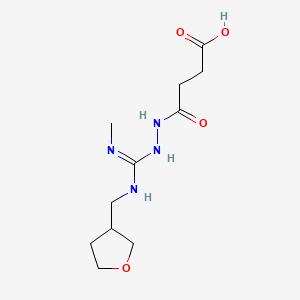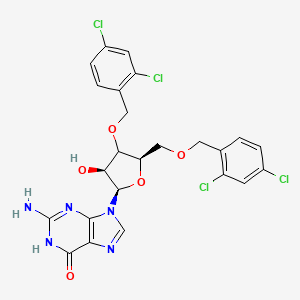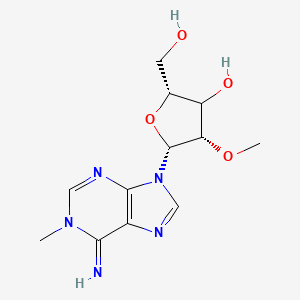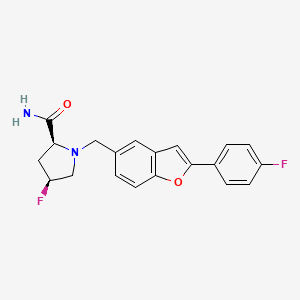
Mao-B-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-B-IN-20 is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine. This compound has shown significant potential in the treatment of neurodegenerative diseases like Parkinson’s disease due to its ability to increase the availability of dopamine in the brain .
Preparation Methods
The synthesis of Mao-B-IN-20 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a quinolin-2-one scaffold, which is crucial for the compound’s selectivity towards MAO-B . Industrial production methods may involve high-throughput screening and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mao-B-IN-20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: this compound can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mao-B-IN-20 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of MAO-B and its effects on neurotransmitter levels.
Biology: Helps in understanding the role of MAO-B in neurodegenerative diseases and the development of potential therapeutic agents.
Industry: Used in the development of new drugs targeting MAO-B and related pathways.
Mechanism of Action
Mao-B-IN-20 exerts its effects by selectively inhibiting the activity of MAO-B, an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, this compound increases the availability of dopamine, which helps alleviate symptoms of neurodegenerative diseases like Parkinson’s disease . The compound binds to specific amino acid residues in the active site of MAO-B, preventing the enzyme from catalyzing the oxidative deamination of dopamine .
Comparison with Similar Compounds
Mao-B-IN-20 is unique due to its high selectivity and potency towards MAO-B compared to other inhibitors. Similar compounds include:
Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional properties that modulate glutamate release
Properties
Molecular Formula |
C20H18F2N2O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S,4S)-4-fluoro-1-[[2-(4-fluorophenyl)-1-benzofuran-5-yl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H18F2N2O2/c21-15-4-2-13(3-5-15)19-8-14-7-12(1-6-18(14)26-19)10-24-11-16(22)9-17(24)20(23)25/h1-8,16-17H,9-11H2,(H2,23,25)/t16-,17-/m0/s1 |
InChI Key |
QDCGPTIGXHUUSS-IRXDYDNUSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)N)CC2=CC3=C(C=C2)OC(=C3)C4=CC=C(C=C4)F)F |
Canonical SMILES |
C1C(CN(C1C(=O)N)CC2=CC3=C(C=C2)OC(=C3)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
